6-Methoxybenzo[d]thiazole-2(3H)-thione
Overview
Description
6-Methoxybenzo[d]thiazole-2(3H)-thione is a chemical compound with the CAS Number: 2182-73-2 . It has a molecular weight of 197.28 and its IUPAC name is 6-methoxy-1,3-benzothiazol-2-yl hydrosulfide . It appears as a pale-gray to light yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule.Physical and Chemical Properties Analysis
This compound has a density of 1.44 and a boiling point of 348.9ºC at 760 mmHg . The compound is soluble, with a solubility of 0.175 mg/ml .Scientific Research Applications
Antioxidant Properties
A study involving 1,3,4-thiadiazole derivatives, which include methoxy cinnamic acids, found that compounds with methoxy groups exhibited significant antioxidant activities. These activities were measured using various assays such as 2,2-diphenyl-1-picryl-hydrazyl (DPPH), N,N-dimethyl-p-phenylenediamine (DMPD+), and 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS+) scavenging activity assays. The effectiveness of these compounds was comparable to standard antioxidants like Butylated hydroxyanisole (BHA), Rutin (RUT), and Trolox (TRO) (Gür et al., 2017).
Antibacterial Activity
Research on 6-methoxy-2-amino benzothiazole derivatives highlighted their potential in combating bacterial infections. These derivatives exhibited antibacterial activity against various bacterial strains, including both Gram-positive (Bacillus subtilis & Staphylococcus aurea) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, and Enterobacter) (Juber, Hamed, & Khalil, 2020).
Anticancer Properties
A series of 4-substituted methoxybenzoyl-aryl-thiazoles, synthesized through structural modifications of 2-arylthiazolidine-4-carboxylic acid amides, showed improved antiproliferative activity against melanoma and prostate cancer cells. The anticancer activity of these compounds was attributed to their ability to inhibit tubulin polymerization, highlighting their potential as novel anticancer agents (Lu et al., 2009).
Molecular Structure and Theoretical Studies
In a study focusing on the molecular structure, vibrational frequencies, and theoretical aspects of 2-(4-methoxyphenyl)benzo[d]thiazole, the compound was synthesized and analyzed using ab initio and density functional theory methods. This research provides insights into the compound's properties and behavior, contributing to a deeper understanding of its potential applications in various scientific fields (Arslan & Algül, 2007).
Safety and Hazards
The compound has a GHS07 pictogram and a signal word of "Warning" . The hazard statement is H317, which indicates that it may cause an allergic skin reaction . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Mode of Action
It has been used as a chemosensor for the rapid and selective detection of mercury(ii) ions in water . The pink colored chemosensor turns blue when reacted with mercury(ii) ions due to the formation of a 2:1 coordination complex .
Result of Action
It has been used as a chemosensor for the detection of mercury(ii) ions in water , indicating its potential utility in environmental monitoring.
Properties
IUPAC Name |
6-methoxy-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c1-10-5-2-3-6-7(4-5)12-8(11)9-6/h2-4H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKYNVBTKLKJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464711 | |
Record name | 6-Methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182-73-2 | |
Record name | 6-Methoxy-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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